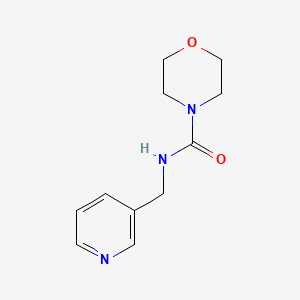
N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, commonly known as FTCD, is a novel compound that has gained significant interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
FTCD has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antiviral properties. FTCD has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of FTCD is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. FTCD may also act by disrupting the cell membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
FTCD has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. FTCD has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, FTCD has been found to have neuroprotective effects and may have potential in treating neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTCD has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. FTCD is also highly soluble in water, making it easy to work with in aqueous solutions. However, there are also limitations to working with FTCD. It is a relatively new compound, and its properties are not fully understood. Additionally, FTCD may have potential side effects that are not yet known.
Direcciones Futuras
There are several future directions for research on FTCD. One area of interest is its potential as an antimicrobial agent. Research could focus on testing the effectiveness of FTCD against a wider range of microorganisms and investigating its mechanism of action. Another area of interest is the potential use of FTCD in treating neurological disorders. Research could focus on investigating its neuroprotective properties and its potential in treating Alzheimer's disease. Additionally, further research could be conducted on the anticancer properties of FTCD, including its potential in combination therapy with other anticancer drugs.
Métodos De Síntesis
FTCD can be synthesized through a multistep process that involves the reaction of furan-2-carbaldehyde with 6-azido-3-pyridazinecarboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The product is then treated with 1H-1,2,4-triazole-1-carboxamidine to yield FTCD.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-12(14-6-9-2-1-5-20-9)10-3-4-11(17-16-10)18-8-13-7-15-18/h1-5,7-8H,6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBADTXXNZCBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
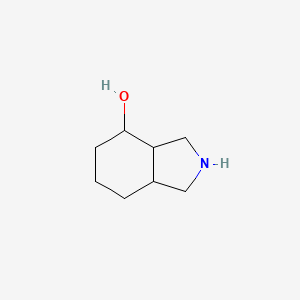
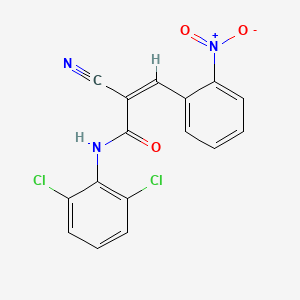

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)
![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)
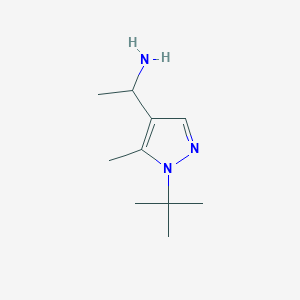


![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)

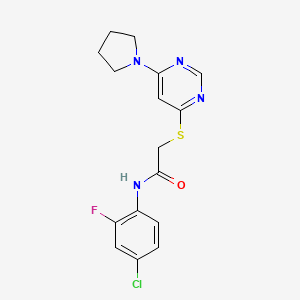
![4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2636451.png)
